molecular formula C11H7ClF6OS B14039577 1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14039577
M. Wt: 336.68 g/mol
InChI Key: KEBRWLLEUUSHTG-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound characterized by the presence of chlorine, trifluoromethyl, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a precursor compound, followed by the introduction of trifluoromethyl and trifluoromethylthio groups through nucleophilic substitution reactions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and trifluoromethylthio groups into target molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine, trifluoromethyl, and trifluoromethylthio groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H7ClF6OS

Molecular Weight

336.68 g/mol

IUPAC Name

1-chloro-1-[4-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H7ClF6OS/c1-5(19)9(12)6-2-3-7(10(13,14)15)8(4-6)20-11(16,17)18/h2-4,9H,1H3

InChI Key

KEBRWLLEUUSHTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)SC(F)(F)F)Cl

Origin of Product

United States

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